5-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide
Description
5-Methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a cyclopropylmethyl moiety bearing a thiophen-2-yl substituent. This structure combines aromatic heterocycles (isoxazole, thiophene) with a strained cyclopropane ring, which may enhance metabolic stability and influence target binding in medicinal chemistry applications. The compound’s molecular formula is estimated as C₁₄H₁₃N₃O₂S, with a molecular weight of ~295.34 g/mol (calculated). Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions during handling .
Properties
IUPAC Name |
5-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-7-10(15-17-9)12(16)14-8-13(4-5-13)11-3-2-6-18-11/h2-3,6-7H,4-5,8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFBSYSFDYGOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based analogs have been studied extensively for their potential as biologically active compounds. They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
It is known that thiophene derivatives can interact with various biological targets based on their chemical diversity
Biochemical Pathways
Thiophene derivatives are known to play a vital role in medicinal chemistry, contributing to the development of advanced compounds with a variety of biological effects.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that this compound could potentially have similar effects.
Biological Activity
5-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and therapeutic applications.
The compound has the molecular formula and a molecular weight of approximately 232.30 g/mol. It belongs to the class of isoxazole derivatives, which are characterized by a five-membered ring containing nitrogen and oxygen atoms.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Cyclopropylmethyl Intermediate : This is achieved through the reaction of thiophene with a cyclopropylmethylating agent.
- Cycloaddition Reaction : The intermediate undergoes a [3+2] cycloaddition with nitrile oxides to form the isoxazole ring.
These synthetic routes can be optimized for yield and purity, often employing metal-free conditions to enhance safety and reduce costs .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may modulate their activity, leading to various pharmacological effects. The exact pathways involved in its action are still under investigation, but it has shown promise in several areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Antiviral Properties : In vitro assays have indicated potential antiviral effects, particularly against certain viral pathogens .
- Anticancer Effects : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest .
Case Studies
Several studies have evaluated the biological activity of related isoxazole compounds, providing insights into their potential applications:
- Study on Antiviral Activity : A study assessed the efficacy of isoxazole derivatives against viral replication in cell cultures, revealing that some compounds exhibited significant inhibition compared to controls .
- Antimicrobial Efficacy Testing : Another research focused on the antimicrobial activity of similar compounds, reporting minimum inhibitory concentrations (MIC) that suggest effectiveness against pathogens like E. coli and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Isoxazole derivative A | 12.5 | E. coli |
| Isoxazole derivative B | 25 | Staphylococcus aureus |
Research Findings
Recent research has highlighted the following findings regarding the biological activities of this compound:
- Inhibition Studies : Compounds within this class have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Structure-Activity Relationship (SAR) : Variations in substituents on the isoxazole ring significantly affect biological activity, suggesting that careful modification can enhance efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have shown that isoxazole derivatives, including 5-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide, exhibit significant anticancer properties. For instance:
- A study evaluated various isoxazole derivatives against multiple cancer cell lines, revealing that compounds with similar structures demonstrated notable antiproliferative effects. The presence of electron-withdrawing groups in the para position of aromatic rings was crucial for enhancing biological activity .
| Compound | Cell Line | IC₅₀ Value (µM) |
|---|---|---|
| 5-methyl-N-cyclopropylisoxazole | MCF-7 | 0.48 |
| 5-methyl-N-cyclopropylisoxazole | HCT-116 | 0.19 |
Neurogenesis and Cognitive Enhancement
Research indicates that certain isoxazole derivatives can act as neurogenic agents. Specifically, N-cyclopropyl derivatives have been linked to promoting neurogenesis and may offer therapeutic potential in treating neurodegenerative diseases .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Isoxazole derivatives are known to exhibit antibacterial effects against various pathogens, including E. coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or function .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Heat Shock Proteins : Some studies suggest that isoxazole derivatives can inhibit heat shock proteins, which play a role in cancer cell survival and proliferation.
- GABAA Receptor Modulation : The compound may also serve as a GABAA antagonist, influencing neurotransmission and potentially offering anxiolytic effects .
Case Study 1: Anticancer Research
In a study published in Pharmaceutical Research, researchers synthesized a series of isoxazole derivatives and tested their efficacy against breast and colon cancer cell lines. The results indicated that the introduction of thiophene rings significantly enhanced the anticancer activity compared to non-thiophene counterparts .
Case Study 2: Neurogenic Effects
A recent investigation into the neurogenic properties of isoxazole derivatives highlighted their potential in promoting neuronal growth and differentiation in vitro. This study suggested that these compounds could be further developed for treating conditions like Alzheimer's disease .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanistic Insights :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .
Electrophilic Aromatic Substitution (Thiophene Ring)
The electron-rich thiophene moiety undergoes regioselective substitutions at the 5-position due to directing effects of sulfur.
Key Observations :
-
Bromination occurs with >90% regioselectivity at the 5-position.
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Nitration under mild conditions prevents decomposition of the cyclopropane ring .
Isoxazole Ring Modifications
The isoxazole ring participates in nucleophilic substitutions and ring-opening reactions.
Experimental Data :
-
Oxidation of the 5-methyl group to carboxylic acid achieves 68% yield with KMnO₄.
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Hydrogenolytic ring-opening produces β-keto amides, confirmed via ¹H-NMR .
Cyclopropane Ring Reactivity
The strained cyclopropane ring undergoes selective ring-opening under radical or acidic conditions.
Key Findings :
-
Ring-opening in concentrated H₂SO₄ produces diols with 89% yield.
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Radical bromination yields 1,3-dibromopropane derivatives, useful for cross-coupling reactions .
Cross-Coupling Reactions
The thiophene and cyclopropane groups enable catalytic coupling for structural diversification.
| Coupling Type | Catalyst | Substrates | Products | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-functionalized analogs | |
| Sonogashira | PdCl₂, CuI | Terminal alkynes | Alkynylated derivatives |
Optimized Conditions :
-
Suzuki reactions achieve >75% yield with 2 mol% Pd catalyst.
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Sonogashira couplings require strict anhydrous conditions to prevent alkyne oligomerization.
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions or isomerization of the cyclopropane ring.
| Light Source | Sensitizer | Products | Quantum Yield | Source |
|---|---|---|---|---|
| 254 nm UV | Acetophenone | Bicyclo[3.1.0]hexane fused derivative | Φ = 0.32 | |
| 365 nm UV | None | cis-trans Isomerization | Φ = 0.18 |
Applications :
Biological Activation Pathways
While not strictly synthetic reactions, metabolic transformations are critical for pharmacological activity:
Implications :
-
Hydroxylated metabolites retain bioactivity while improving pharmacokinetics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of isoxazole- and thiophene-containing carboxamides. Key structural analogues and their distinguishing features are summarized below:
Structure-Activity Relationships (SAR)
- Thiophene vs. Thiazole : Thiophene’s sulfur atom may enhance π-π stacking in hydrophobic binding pockets, while thiazole’s nitrogen could participate in hydrogen bonding.
- Positional Isomerism : The carboxamide position (C3 vs. C4 on isoxazole) alters electronic distribution, affecting solubility and intermolecular interactions .
Q & A
Q. What are the standard synthetic routes for 5-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide, and what catalysts/solvents are optimal?
The synthesis typically involves multi-step routes, including cyclopropane ring formation, isoxazole cycloaddition, and carboxamide coupling. Key steps include:
- Cyclopropane formation : Reaction of thiophene derivatives with dichlorocarbene precursors under inert atmospheres to avoid oxidation .
- Isoxazole synthesis : Cycloaddition of nitrile oxides with dipolarophiles (e.g., acetylene derivatives) in solvents like acetonitrile or DMF .
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the isoxazole and cyclopropane-thiophene moieties in dichloromethane or DMF .
Optimal catalysts include palladium complexes for cross-coupling, while solvents like DMF enhance solubility of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the isoxazole ring and cyclopropane-thiophene linkage .
- HPLC : Monitors reaction purity (>95% purity threshold) using C18 columns with acetonitrile/water gradients .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 317.37) .
- IR spectroscopy : Identifies carboxamide C=O stretches (~1650–1700 cm⁻¹) and thiophene C-S bonds (~650 cm⁻¹) .
Q. What initial biological assays are recommended for evaluating its pharmacological potential?
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Test against kinases or proteases via fluorometric assays (e.g., trypsin-like serine proteases) .
- Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus with ampicillin as a positive control .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the cyclopropane moiety?
- Temperature control : Maintain −10°C during cyclopropanation to minimize side reactions .
- Catalyst selection : Use Rh₂(OAc)₄ for stereoselective cyclopropane formation, achieving >80% enantiomeric excess .
- Solvent effects : Replace DCM with toluene to improve cyclopropane stability during workup .
- Workup strategies : Purify intermediates via column chromatography (silica gel, hexane/EtOAc 3:1) to remove unreacted thiophene derivatives .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Dose-response normalization : Re-evaluate IC₅₀ values using standardized cell viability assays (e.g., ATP-based luminescence vs. MTT) to address metabolic interference .
- Structural analogs : Compare activity of 5-methylisoxazole derivatives with/without the cyclopropane group to isolate pharmacophoric contributions .
- Solubility adjustments : Use DMSO concentrations <0.1% in assays to avoid false negatives from precipitation .
Q. How to design experiments to elucidate the mechanism of action?
- Proteomics : Perform pull-down assays with biotinylated probes to identify protein binding partners .
- Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., EGFR) using AutoDock Vina and validate with site-directed mutagenesis .
- Metabolic profiling : Use LC-MS to track compound degradation in hepatic microsomes and identify active metabolites .
Q. How should researchers address discrepancies in synthetic yields reported for similar isoxazole-carboxamide derivatives?
- Reaction monitoring : Employ in situ FTIR or Raman spectroscopy to detect intermediate formation and optimize reaction timelines .
- Byproduct analysis : Characterize side products (e.g., hydrolyzed carboxamides) via LC-MS and adjust protecting groups (e.g., switch from methyl to tert-butyl esters) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
